molecular formula C17H15NO3 B12410628 Indoprofen-d3

Indoprofen-d3

Cat. No.: B12410628
M. Wt: 284.32 g/mol
InChI Key: RJMIEHBSYVWVIN-FIBGUPNXSA-N
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Description

Indoprofen-d3 is a deuterium-labeled analog of Indoprofen, a non-steroidal anti-inflammatory drug (NSAID). The molecular formula of this compound is C17D3H12NO3, and it has a molecular weight of 284.324 . This compound is primarily used in scientific research as a stable isotope-labeled standard.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indoprofen-d3 involves the incorporation of deuterium atoms into the Indoprofen molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Indoprofen-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Indoprofen-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

Indoprofen-d3 exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the inflammatory response .

Comparison with Similar Compounds

Uniqueness: Indoprofen-d3 is unique due to its specific structural modifications, which include the incorporation of deuterium atoms. This modification enhances its stability and allows for precise tracking in various analytical applications. Compared to other similar compounds, this compound offers distinct advantages in terms of isotopic labeling and analytical performance .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

284.32 g/mol

IUPAC Name

3,3,3-trideuterio-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/i1D3

InChI Key

RJMIEHBSYVWVIN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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